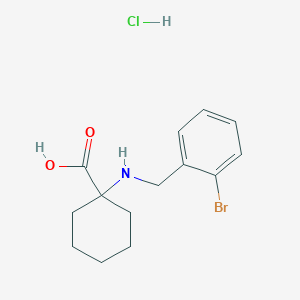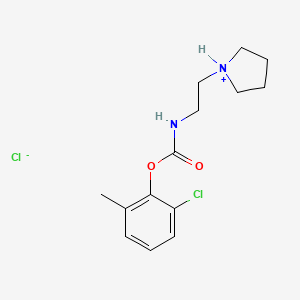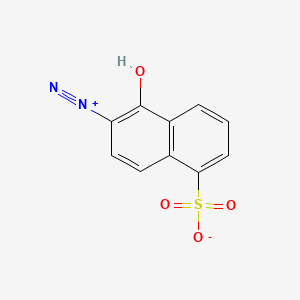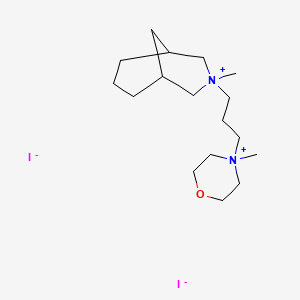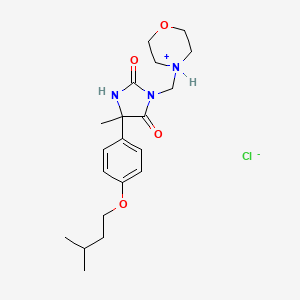
Potassium silver succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium silver succinimide is a compound that combines potassium, silver, and succinimide. Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH, classified as a cyclic imide . This compound is notable for its applications in various fields, including electroplating and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium silver succinimide can be synthesized through the reaction of succinimide with silver nitrate and potassium carbonate. The reaction typically occurs in an aqueous solution, where succinimide acts as a complexing agent for silver ions . The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of succinimide silver plating solutions. These solutions contain components such as silver nitrate, succinimide, methylsulfonate, carbonate, and polyethyleneimine . The process involves electroplating, where silver is deposited onto substrates in the presence of succinimide, enhancing the stability and properties of the plating layer.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium silver succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert silver ions back to their metallic state.
Substitution: Succinimide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include silver oxide, metallic silver, and various substituted succinimide derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium silver succinimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium silver succinimide involves its interaction with molecular targets and pathways:
Electroplating: In electroplating, succinimide acts as a complexing agent, stabilizing silver ions and facilitating their deposition onto substrates.
Biological Activity: Succinimide derivatives, such as ethosuximide, bind to T-type voltage-sensitive calcium channels, modulating calcium ion entry into cells and exerting anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
N-Bromosuccinimide: Used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Employed as a chlorinating agent in various chemical reactions.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Uniqueness: Potassium silver succinimide is unique due to its combination of potassium, silver, and succinimide, which imparts specific properties such as enhanced electroplating efficiency and potential biological activities .
Eigenschaften
CAS-Nummer |
67893-50-9 |
|---|---|
Molekularformel |
C8H8AgKN2O4 |
Molekulargewicht |
343.13 g/mol |
IUPAC-Name |
potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |
InChI |
InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |
InChI-Schlüssel |
WQMVVOKCUPKPKL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |
Verwandte CAS-Nummern |
123-56-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


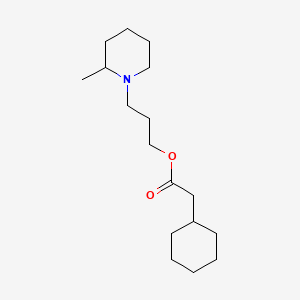
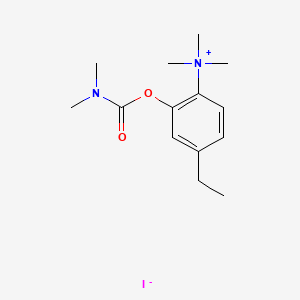

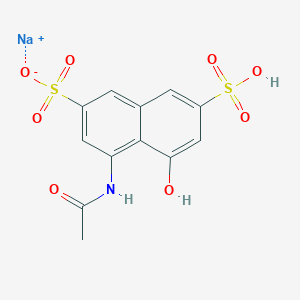

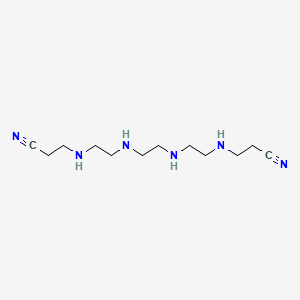
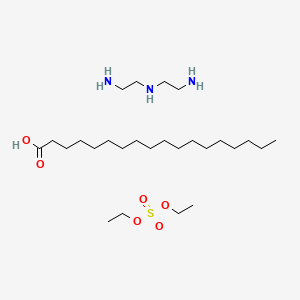

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
